

# Application Note and Protocols for the Analytical Characterization of 2-(Phenylthio)acetamide

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## Compound of Interest

Compound Name: 2-(Phenylthio)acetamide

Cat. No.: B1348294

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **2-(Phenylthio)acetamide** is an organic compound with the molecular formula  $C_8H_9NOS$ .<sup>[1]</sup> Its characterization is a critical step in quality control, stability testing, and regulatory submissions within the drug development pipeline. This document provides a comprehensive overview of the key analytical methods for the qualitative and quantitative assessment of **2-(Phenylthio)acetamide**, including detailed experimental protocols and data interpretation guidelines. The methods described herein encompass spectroscopic and chromatographic techniques to ensure a thorough analysis of the compound's identity, purity, and structural integrity.

## Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of **2-(Phenylthio)acetamide** is presented below.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NOS	PubChem[1]
Molecular Weight	167.23 g/mol	PubChem[1]
IUPAC Name	2-phenylsulfanylacetamide	PubChem[1]
CAS Number	22446-20-4	PubChem[1]
Appearance	White crystalline solid (typical)	General Knowledge
Solubility	Slightly soluble in water (1.8 g/L at 25°C).[2] Soluble in polar organic solvents.	Fisher Scientific[2]

## Spectroscopic Characterization Methods

Spectroscopic techniques are essential for elucidating the molecular structure of **2-(Phenylthio)acetamide**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol for NMR Analysis:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-(Phenylthio)acetamide** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>).
- **Instrumentation:** Use a standard NMR spectrometer, such as a Bruker AVANCE 400 MHz instrument.[3]
- **Data Acquisition:** Record <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra at room temperature. Use tetramethylsilane (TMS) as an internal standard.
- **Data Processing:** Process the acquired Free Induction Decay (FID) to obtain the frequency domain spectrum. Perform phase and baseline corrections.

Expected NMR Data: While direct spectra for **2-(Phenylthio)acetamide** are not available in the provided search results, expected chemical shifts can be inferred from its structure and data for analogous compounds.

Table 1: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shifts (in  $\text{CDCl}_3$ )

Nucleus	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
$^1\text{H}$ NMR	7.20 - 7.50	Multiplet	5H	Aromatic protons ( $\text{C}_6\text{H}_5$ )
	5.50 - 7.00	Broad Singlet	2H	Amide protons ( $-\text{NH}_2$ )
	3.60 - 3.80	Singlet	2H	Methylene protons ( $-\text{CH}_2-$ )
$^{13}\text{C}$ NMR	$\sim 170$	-	-	Carbonyl carbon ( $\text{C}=\text{O}$ )
	$\sim 135$	-	-	Aromatic C-S carbon
	$\sim 129$ -130	-	-	Aromatic C-H carbons
	$\sim 127$	-	-	Aromatic C-H carbon
	$\sim 38$	-	-	Methylene carbon ( $-\text{CH}_2-$ )

Note: These are predicted values. Actual experimental values may vary.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol for FTIR Analysis:

- **Sample Preparation:** Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
- **Instrumentation:** Use a standard FTIR spectrometer, such as a Bruker Tensor 27 instrument. [\[3\]](#)
- **Data Acquisition:** Record the spectrum in the range of 4000-400  $\text{cm}^{-1}$ .
- **Data Analysis:** Identify characteristic absorption bands corresponding to the functional groups in **2-(Phenylthio)acetamide**.

Table 2: Key FTIR Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Vibration Type	Functional Group
3400 - 3100	Strong, Broad	N-H Stretch	Primary Amide (-NH <sub>2</sub> )
3100 - 3000	Medium	Aromatic C-H Stretch	Phenyl group
~1660	Strong	C=O Stretch (Amide I)	Amide
~1600, ~1480	Medium-Weak	C=C Stretch	Aromatic Ring
~1420	Medium	N-H Bend (Amide II)	Amide
760 - 730	Strong	C-H Out-of-plane Bend	Monosubstituted Benzene
710 - 690	Strong	C-S Stretch	Thioether

Reference data for similar amide compounds show a characteristic C=O stretch around 1662  $\text{cm}^{-1}$  and N-H vibrations around 3346  $\text{cm}^{-1}$ .[\[3\]](#)[\[4\]](#)

## Chromatographic and Mass Spectrometry Methods

Chromatographic techniques are employed to assess the purity of **2-(Phenylthio)acetamide** and for quantitative analysis. Mass spectrometry confirms the molecular weight.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for identifying and quantifying volatile and semi-volatile compounds. Derivatization may be required to increase the volatility of the analyte.[5][6][7]

#### Protocol for GC-MS Analysis:

- **Sample Preparation:** Dissolve a known concentration of the sample in a suitable solvent like methanol or ethyl acetate. An internal standard may be added for quantification.
- **Instrumentation:** Use a GC-MS system, such as an Agilent 7890A/5975C.[3]
- **GC Conditions:**
  - **Column:** DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness).
  - **Inlet Temperature:** 250°C.
  - **Carrier Gas:** Helium at a constant flow rate (e.g., 1 mL/min).
  - **Oven Program:** Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
- **MS Conditions:**
  - **Ionization Mode:** Electron Impact (EI) at 70 eV.
  - **Mass Range:** Scan from m/z 40 to 400.
  - **Source Temperature:** 230°C.

Table 3: Expected GC-MS Data

Parameter	Expected Value
Molecular Ion Peak ( $M^+$ )	m/z 167
Major Fragment Ions	m/z 109 ( $C_6H_5S^+$ ), m/z 77 ( $C_6H_5^+$ ), m/z 44 ( $CH_2C(O)NH_2^+$ )

## High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity and assay of **2-(Phenylthio)acetamide** in drug substance and formulated products.

Protocol for HPLC Analysis:

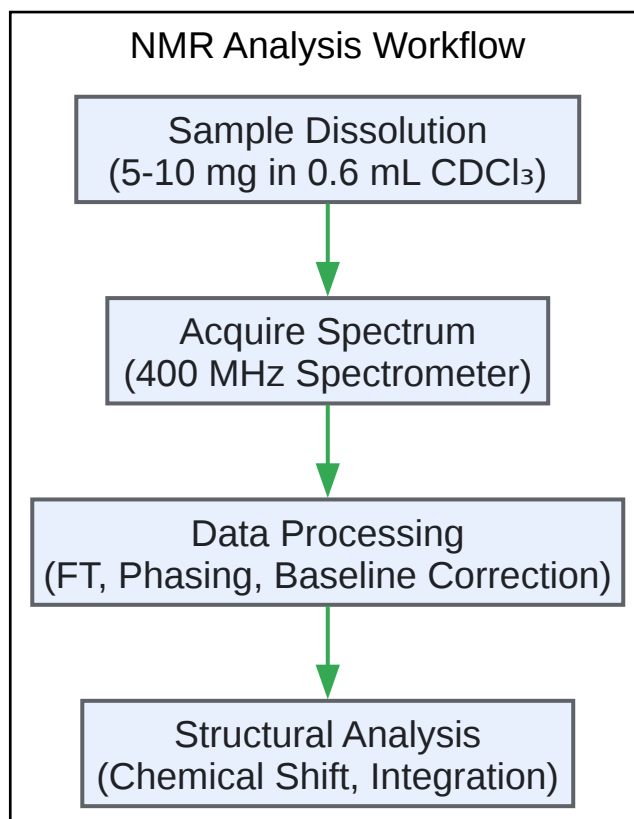
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent mixture (e.g., methanol/water) to a final concentration of approximately 0.5-1.0 mg/mL.[8]
- Instrumentation: A standard HPLC system with a UV detector.
- Chromatographic Conditions:
  - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
  - Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v), potentially with 0.1% formic acid to improve peak shape.[10]
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 30°C.
  - Injection Volume: 10 µL.[8]
  - Detection: UV at 254 nm.

Table 4: HPLC Method Parameters

Parameter	Condition
Stationary Phase	C18 Reverse-Phase Silica
Mobile Phase	Acetonitrile / Water
Detection Mode	UV Absorbance
Primary Use	Purity Assessment, Quantification

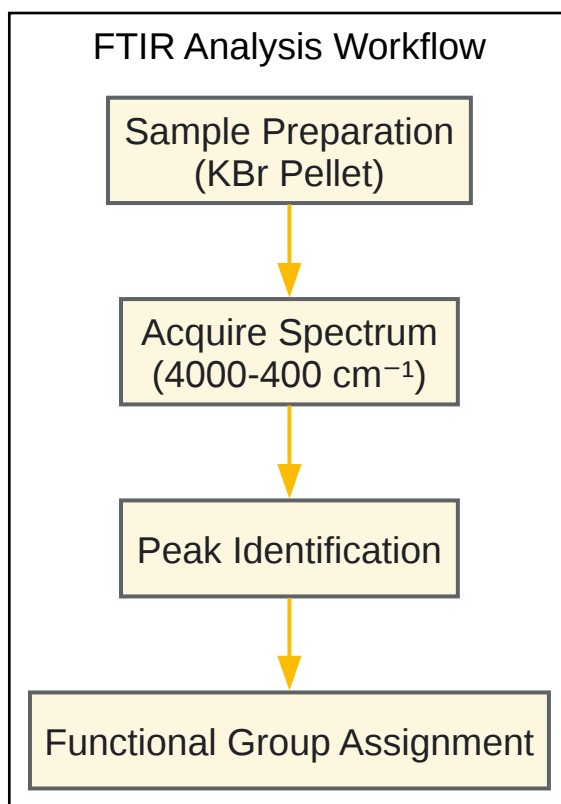
## Experimental Workflows and Signaling Pathways

Visual diagrams help to clarify the logical flow of the analytical procedures.



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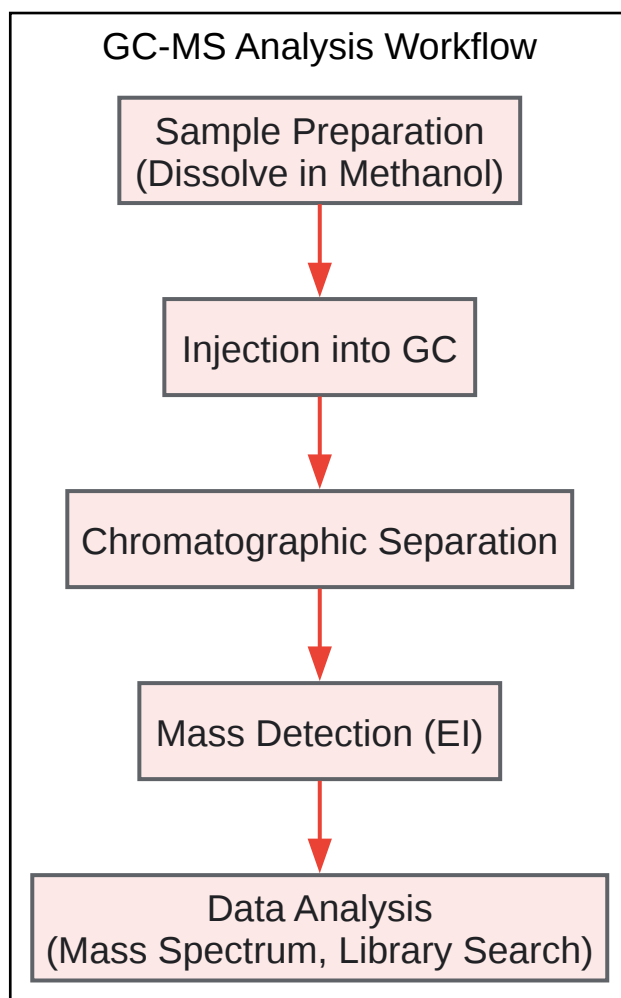
Caption: Workflow for NMR-based structural elucidation.



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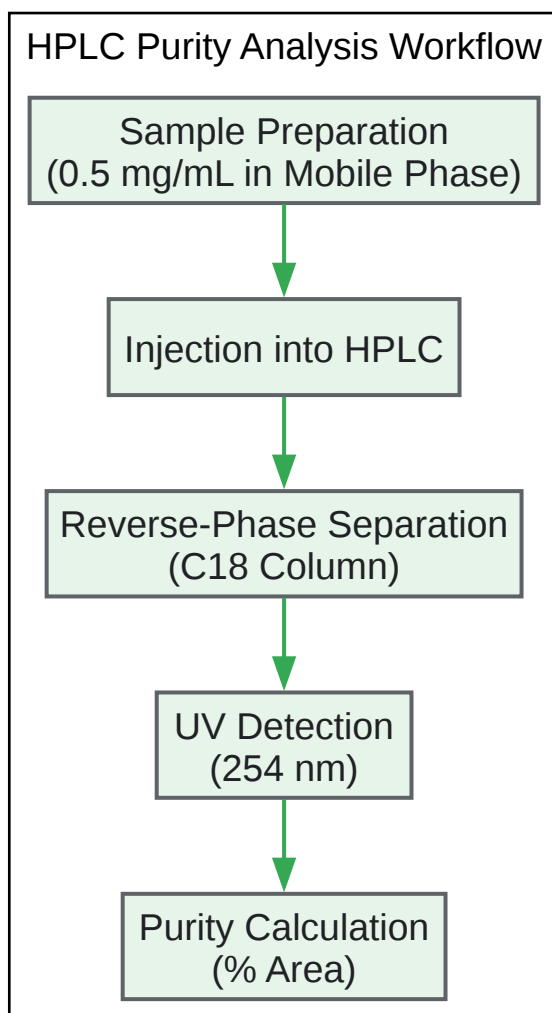
Caption: Workflow for FTIR functional group analysis.





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Caption: Workflow for GC-MS identity and purity analysis.



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Caption: Workflow for HPLC-based purity determination.

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